molecular formula C25H25Cl2FN6O2 B2964324 7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851940-35-7

7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2964324
CAS RN: 851940-35-7
M. Wt: 531.41
InChI Key: NVSOLNRRRTVGSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various synthetic routes to access it. Notably, the protodeboronation of pinacol boronic esters has been employed as a key step in its preparation . This method allows for the introduction of the dichlorophenyl and fluorophenyl substituents.


Molecular Structure Analysis

!Molecular Structure


Chemical Reactions Analysis

The compound’s reactivity profile is essential for understanding its behavior. Researchers have investigated its reactions with various nucleophiles, electrophiles, and radicals. For instance, the hydromethylation of alkenes via a radical approach has been demonstrated using this compound as a precursor . Such transformations expand its synthetic utility.

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6250–6255. DOI: 10.1039/C9SC02067E : Image source: Chemical Science

properties

IUPAC Name

7-[(2,4-dichlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-5H-purin-3-ium-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26Cl2FN6O2/c1-30-23-22(24(35)31(2)25(30)36)34(14-16-3-4-17(26)13-20(16)27)21(29-23)15-32-9-11-33(12-10-32)19-7-5-18(28)6-8-19/h3-8,13,22H,9-12,14-15H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDVRSAJPOIRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2C(=[N+](C1=O)C)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)CN4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Cl2FN6O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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